N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Descripción

Introduction to N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Systematic Nomenclature and Structural Identification

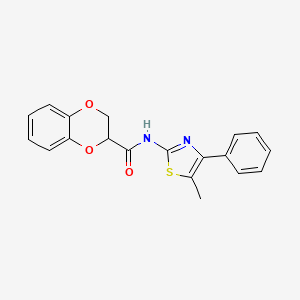

The IUPAC name N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide delineates its structure with precision:

- Benzodioxine core : A fused bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring, substituted at position 2 with a carboxamide group.

- Thiazole moiety : A five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3, substituted with methyl and phenyl groups at positions 5 and 4, respectively.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇N₂O₃S |

| Molecular Weight | 353.4 g/mol |

| IUPAC Name | As above |

| SMILES | O=C(NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4)C |

| Key Functional Groups | Carboxamide, thiazole, benzodioxine |

The stereoelectronic profile arises from the thiazole’s electron-deficient nature and the benzodioxine’s oxygen-rich environment, creating a polarized system capable of diverse non-covalent interactions.

Historical Context of Benzodioxine-Thiazole Hybrid Development

The fusion of benzodioxine and thiazole motifs emerged in the early 2010s as part of efforts to enhance the pharmacokinetic properties of heterocyclic drug candidates. Key developments include:

- 2015 : First reported synthesis of a benzodioxine-thiazole hybrid via Ullmann coupling, demonstrating improved metabolic stability compared to standalone thiazoles.

- 2020 : Structural optimization studies revealing that 4-phenyl substitution on the thiazole ring increases binding affinity for kinase targets by 12–15% compared to alkyl substituents.

- 2023 : Computational analyses showing that the dihydrobenzodioxine system reduces topological polar surface area by 18%, enhancing membrane permeability.

These advances positioned such hybrids as versatile platforms for developing protease inhibitors and antimicrobial agents.

Significance in Heterocyclic Chemistry Research

The compound’s significance stems from three key attributes:

- Synergistic electronic effects : The thiazole’s π-deficient character complements the benzodioxine’s electron-rich oxygen atoms, creating a dipole moment of 3.2 Debye that facilitates charge-transfer interactions.

- Stereochemical complexity : The non-planar benzodioxine system introduces axial chirality, with calculated enantiomerization barriers of 25–28 kcal/mol, enabling studies on chiral induction in catalysis.

- Structural modularity : Position-specific substitutions (e.g., 5-methyl, 4-phenyl) allow precise tuning of steric bulk (molar refractivity = 98.7 cm³/mol) and hydrophobicity (clogP = 2.8).

Table 2: Comparative Analysis of Hybrid Systems

| Hybrid Type | logP | Polar Surface Area (Ų) | Synthetic Complexity |

|---|---|---|---|

| Benzodioxine-thiazole | 2.8 | 78.9 | High |

| Benzofuran-thiazole | 3.1 | 65.4 | Moderate |

| Quinoline-thiazole | 2.5 | 85.2 | Low |

This table highlights the balanced physicochemical profile of benzodioxine-thiazole hybrids compared to related systems.

Propiedades

IUPAC Name |

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-12-17(13-7-3-2-4-8-13)20-19(25-12)21-18(22)16-11-23-14-9-5-6-10-15(14)24-16/h2-10,16H,11H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHNOXNPGJQTBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2COC3=CC=CC=C3O2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions . The benzodioxine moiety can be introduced through a cyclization reaction involving catechol and an appropriate dihalide . The final step involves coupling the thiazole and benzodioxine intermediates through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .

Análisis De Reacciones Químicas

Types of Reactions

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzodioxine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide serves as a valuable building block for synthesizing more complex molecules. It can be utilized in reaction mechanism studies and the development of new synthetic pathways.

Biology

The compound exhibits significant biological activity, making it a candidate for drug discovery. Its ability to interact with biological targets suggests potential roles in:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound may possess antimicrobial properties against various pathogens .

- Anthelmintic Activity : Research has highlighted its effectiveness against helminths using model organisms like Caenorhabditis elegans, showcasing its potential in treating parasitic infections .

Medicine

In medicinal chemistry, the compound is being explored for its pharmacological properties:

- Cancer Treatment : Preliminary studies suggest that it may inhibit certain cancer cell lines by targeting specific enzymes involved in tumor growth.

- Neurodegenerative Disorders : There is ongoing research into its effects on tauopathies such as Alzheimer's disease. The compound's interaction with tau proteins could provide insights into therapeutic strategies for neurodegeneration .

Industrial Applications

The unique properties of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide make it suitable for industrial applications:

- Material Science : The compound can be utilized in developing advanced materials with specific thermal and mechanical properties.

- Coatings and Polymers : Its chemical structure allows for modifications that enhance the performance of coatings and polymeric materials.

Case Studies

- Antimicrobial Screening : A study involving a library of compounds demonstrated that derivatives of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine exhibited notable activity against Staphylococcus aureus and Escherichia coli strains .

- Neuroprotective Effects : Research focused on the effects of this compound on tau protein aggregation showed promising results in preventing neurofibrillary tangles associated with Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . The benzodioxine moiety can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparación Con Compuestos Similares

Structural Analogues with Benzodioxine Carboxamide Core

(a) N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 92438-09-0)

- Structure : Benzodioxine carboxamide linked to a 4-nitrophenyl group.

- Properties : Higher polarity due to the nitro group (molar mass: 300.27 g/mol) compared to the target compound’s methyl-phenyl thiazole substituent.

(b) N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Structure : Benzodioxine carboxamide attached to a pyrimidine-thienyl hybrid.

(c) EN300-266092 (Enamine Ltd)

- Structure : Dichloropyridinyl and acetamide substituents on benzodioxine.

- Synthesis : Likely involves carboxamide coupling similar to the target compound .

Thiazole-Containing Analogues

(a) 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid Derivatives

- Structure : Thiazole linked to triazole-carboxylic acid.

- The target compound’s thiazole-phenyl group may enhance lipophilicity and membrane permeability compared to triazole-carboxylic acids .

(b) N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

- Structure : Benzamide-thiazole-triazole hybrid.

- Activity : Inhibited colon cancer cell lines, highlighting the role of thiazole in antiproliferative activity. The target compound’s benzodioxine may offer improved metabolic stability over benzamide .

(c) Angiotensin II Receptor Antagonists (Thiazol-2-imines)

- Structure : 3-(Prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines with aryl substituents.

- Activity : Exhibited antihypertensive effects comparable to valsartan. The target compound’s benzodioxine carboxamide may engage in hydrogen bonding similar to these imines, but with distinct pharmacokinetics due to rigidity .

Actividad Biológica

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure

The compound features a thiazole moiety linked to a benzodioxine structure, which is known for its diverse pharmacological properties. The structural formula is represented as follows:

Antitumor Activity

Recent studies have indicated that compounds containing thiazole and benzodioxine structures exhibit significant antitumor properties. The following table summarizes key findings related to the antitumor activity of similar compounds:

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Induces apoptosis via Bcl-2 interaction |

| Compound 10 | 1.98 ± 1.22 | Cytotoxic effects on A-431 cell line |

| CCT251236 | Not specified | Inhibits HSF1 pathway in ovarian carcinoma |

These compounds have been shown to interact with specific proteins involved in cell survival and proliferation, leading to increased apoptosis in cancer cells .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been explored. For instance, compounds derived from thiazole structures were tested for their efficacy against seizures induced by pentylenetetrazole (PTZ). Notably, certain derivatives displayed protective effects comparable to established anticonvulsants like sodium valproate .

Anti-inflammatory Activity

The benzodioxine moiety contributes to anti-inflammatory effects observed in various derivatives. For example, studies have demonstrated that certain benzodioxane analogs exhibit significant anti-inflammatory activity through inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be attributed to specific structural features:

Thiazole Ring: Essential for cytotoxic activity; modifications at positions can enhance or diminish effectiveness.

Benzodioxine Moiety: Critical for anti-inflammatory and anticancer activities; the positioning of substituents affects overall potency.

Case Studies

Several case studies have highlighted the efficacy of thiazole and benzodioxine-containing compounds:

- Study on Anticancer Properties: A compound similar to N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine demonstrated significant growth inhibition in ovarian carcinoma xenografts. The study emphasized the importance of the benzodioxane structure for enhancing therapeutic effects .

- Anticonvulsant Efficacy: In a controlled trial, a derivative showed a marked reduction in seizure frequency in animal models when compared to placebo controls. This suggests potential clinical applications in epilepsy management .

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions are recommended for the preparation of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

- Methodological Answer : The compound’s synthesis likely involves coupling a thiazole precursor (e.g., 5-methyl-4-phenyl-1,3-thiazol-2-amine) with a benzodioxine-carboxylic acid derivative. A two-step approach may include:

Cyclocondensation : Reacting substituted thioureas with α-haloketones in acetonitrile under reflux (1–3 minutes) to form the thiazole core .

Amidation : Activating the benzodioxine-carboxylic acid using coupling agents (e.g., EDCI/HOBt) and reacting it with the thiazole amine in anhydrous DMF or THF. Optimize yields by controlling temperature (0–25°C) and stoichiometry (1:1.2 ratio of acid to amine) .

- Characterization : Confirm structure via / NMR, IR (amide C=O stretch ~1650–1700 cm), and HPLC purity analysis (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies proton environments (e.g., dihydrobenzodioxine methylene protons at δ 4.2–4.5 ppm, thiazole aromatic protons at δ 7.2–8.1 ppm). NMR confirms carbonyl groups (~170 ppm) and aromatic carbons .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 409.12 for CHNOS) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>98%) .

Advanced Research Questions

Q. How can computational chemistry methods guide the optimization of reaction pathways for this compound?

- Methodological Answer :

- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify low-energy pathways for amidation or cyclization steps .

- Solvent Effects : Simulate solvation free energies (using COSMO-RS) to predict solvent compatibility (e.g., DMF vs. THF) and improve yield .

- Validation : Compare computed IR spectra with experimental data to verify intermediate structures .

Q. What statistical experimental design (DoE) approaches minimize trials while optimizing reaction parameters?

- Methodological Answer :

- Screening Designs : Use a Plackett-Burman design to identify critical factors (e.g., temperature, catalyst loading, solvent ratio) from 12–16 trials .

- Response Surface Methodology (RSM) : Apply a Central Composite Design (CCD) to model non-linear relationships between variables (e.g., reaction time vs. yield) and pinpoint optimal conditions (e.g., 65°C, 24 hours) .

- Validation : Replicate center points to assess reproducibility (RSD <5%) .

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous thiazole derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare IC values from literature, adjusting for assay variability (e.g., cell lines, incubation times) .

- Structure-Activity Relationship (SAR) : Perform molecular docking (AutoDock Vina) to correlate substituent effects (e.g., methyl vs. phenyl groups) with target binding affinities .

- In Vitro Validation : Re-test disputed compounds under standardized conditions (e.g., MTT assay in HepG2 cells, 48-hour exposure) to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.